Cas no 408359-50-2 (Benzamide,3-cyclopropyl-)

Benzamide,3-cyclopropyl- is a cyclopropyl-substituted benzamide derivative with potential applications in pharmaceutical and agrochemical research. Its key structural feature, the cyclopropyl ring, enhances steric and electronic properties, which may influence binding affinity and metabolic stability in bioactive compounds. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of small-molecule inhibitors or modulators targeting specific biological pathways. Its rigid cyclopropyl group can contribute to improved conformational control in molecular design. The compound is typically characterized by standard analytical techniques, including NMR, HPLC, and mass spectrometry, ensuring high purity for research applications.
Benzamide,3-cyclopropyl- structure
Benzamide,3-cyclopropyl- structure
Product Name:Benzamide,3-cyclopropyl-
CAS No:408359-50-2
MF:C10H11NO
MW:161.200442552567
MDL:MFCD01076682
CID:326216
PubChem ID:15546463
Update Time:2025-10-29

Benzamide,3-cyclopropyl- Chemical and Physical Properties

Names and Identifiers

    • Benzamide,3-cyclopropyl-
    • 3-cyclopropylbenzamide
    • Benzamide, 3-cyclopropyl- (9CI)
    • SY264050
    • AC9036
    • MFCD01076682
    • DTXSID20573948
    • 408359-50-2
    • SCHEMBL1036815
    • DB-284943
    • Benzamide, 3-cyclopropyl-
    • MDL: MFCD01076682
    • Inchi: 1S/C10H11NO/c11-10(12)9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2,(H2,11,12)
    • InChI Key: FUYIFWRAZHPBHS-UHFFFAOYSA-N
    • SMILES: O=C(C1=CC=CC(=C1)C1CC1)N

Computed Properties

  • Exact Mass: 161.084063974g/mol
  • Monoisotopic Mass: 161.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 43.1Ų

Benzamide,3-cyclopropyl- Pricemore >>

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